5-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
Description
5-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide (PU1424) is a phenylphthalazine derivative identified as a potent inhibitor of urea transporter UT-B. It exhibits high specificity, inhibiting human and mouse UT-B-mediated urea transport with IC50 values of 0.02 and 0.69–1.61 μmol/L, respectively, and achieves near-complete inhibition (>80%) at higher concentrations . Structural analysis reveals that the methoxy group at the R4 position and the sulfonamide moiety at R2 are critical for binding to the UT-B pocket, as validated by in silico assays . PU1424’s mechanism involves selective blockage of UT-B-dependent urea transport without affecting non-UT-B pathways, making it a promising candidate for diuretic therapy .
Properties
IUPAC Name |
5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-7-8-15(13-20(14)30(23,27)28)21-18-5-3-4-6-19(18)22(26-25-21)24-16-9-11-17(29-2)12-10-16/h3-13H,1-2H3,(H,24,26)(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISMUQSCXJLOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the methoxyphenyl and sulfonamide groups.
Formation of Phthalazine Core: Phthalic anhydride reacts with hydrazine hydrate under reflux conditions to yield phthalazine.
Introduction of Methoxyphenyl Group: The phthalazine intermediate is then reacted with 4-methoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the 4-[(4-methoxyphenyl)amino]phthalazine derivative.
Sulfonamide Formation: Finally, the 4-[(4-methoxyphenyl)amino]phthalazine derivative is reacted with 2-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the sulfonamide group can interact with enzyme active sites, inhibiting their function, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalazine Derivatives
PU1424 belongs to a class of phthalazine-based sulfonamides. Key analogs and their properties are summarized below:
- Key Observations :
- The 4-methoxyphenyl group at R4 is optimal for UT-B inhibition, as hydroxyl or bulky substituents (e.g., tert-butyl) may reduce binding affinity .
- Replacing the sulfonamide with a thiazole-linked sulfonamide (Compound 7) shifts activity toward antifungal targets, highlighting the role of substituent polarity in target specificity .
Sulfonamide-Containing Drugs with Divergent Scaffolds
Sulfonamide moieties are prevalent in pharmacologically active compounds. Notable examples include:
- Key Observations :
- Pazopanib shares the 2-methylbenzenesulfonamide group with PU1424 but targets tyrosine kinases due to its pyrimidine-indazole core. This underscores how scaffold differences dictate target specificity despite shared sulfonamide motifs .
- In 1,3,4-thiadiazole derivatives , the sulfonamide and methoxyphenyl groups contribute to anticonvulsant activity, suggesting broader applicability of these substituents across drug classes .
Methoxyphenyl-Containing Compounds
The 4-methoxyphenyl group is a common pharmacophore in diverse therapeutic agents:
- Key Observations :
- The methoxy group improves membrane permeability and target engagement across scaffolds, though its electronic effects (e.g., electron-donating capacity) may vary depending on the core structure .
Biological Activity
5-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C28H25N5O3S. The compound features a phthalazine ring, a methoxyphenyl group, and a benzenesulfonamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds derived from phthalazine. For instance, a study reported that compounds with a phthalazine scaffold exhibited significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.23 to 0.94 mg/mL, indicating potent activity against resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 0.23 | MRSA |
| Compound B | 0.47 | E. coli |
| Compound C | 0.94 | P. aeruginosa |
The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or pathways critical for bacterial survival. Docking studies suggest that similar compounds bind effectively to bacterial enzymes such as MurB, which is essential for peptidoglycan synthesis in bacteria .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Research indicates that phthalazine derivatives can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition might be attributed to the structural features of the compound that allow it to interact with key protein targets involved in inflammation .
Case Studies
- Case Study on MRSA : A recent study evaluated the efficacy of this compound against MRSA in vitro and in vivo models. The compound demonstrated significant reduction in bacterial load in infected tissues compared to controls.
- Inflammation Model : In another study using a murine model of acute inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
